DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE
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Overview
Description
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is an organic compound characterized by a cyclohexanone ring substituted with a bis(methoxycarbonyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE typically involves the reaction of cyclohexanone with a suitable methoxycarbonylating agent under controlled conditions. One common method involves the use of palladium-catalyzed methoxycarbonylation reactions, which can be carried out at room temperature with high selectivity . The reaction conditions often require the presence of specific ligands to achieve the desired product yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxycarbonylation processes, utilizing optimized catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic materials can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, the compound may act as a ligand or substrate, facilitating the formation of desired products through coordination with metal centers. The pathways involved often include nucleophilic attack, electron transfer, and bond formation or cleavage.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Bis(methoxycarbonyl)methane: A compound with two methoxycarbonyl groups attached to a methane backbone.
Methoxycarbonylcyclohexane: A cyclohexane ring with a single methoxycarbonyl group.
Uniqueness
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is unique due to the presence of both a cyclohexanone ring and bis(methoxycarbonyl)methyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and industrial processes, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 2-[(1S)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XRRVFMYYAGGSJO-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C([C@H]1CCCC(=O)C1)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCCC(=O)C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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